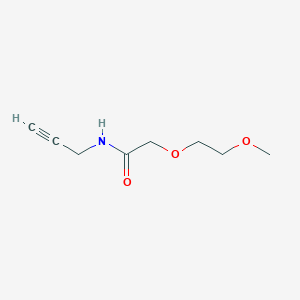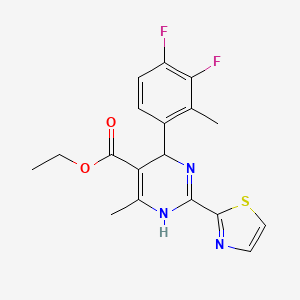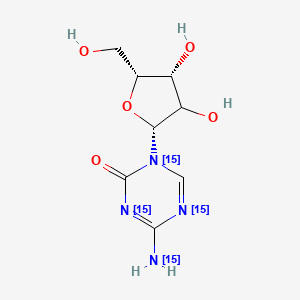
Azacitidine-15N4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azacitidine-15N4 is a pyrimidine nucleoside analog, specifically a labeled form of azacitidine where four nitrogen atoms are replaced with the isotope nitrogen-15. Azacitidine itself was first synthesized in the 1960s and has been widely studied for its antineoplastic properties, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azacitidine-15N4 can be synthesized through a multi-step chemical process. The synthesis typically involves the incorporation of nitrogen-15 into the pyrimidine ring. One common method is to start with a nitrogen-15 labeled precursor and then perform a series of reactions to form the final this compound compound. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure the correct incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as liquid chromatography and mass spectrometry are used to monitor the synthesis and confirm the incorporation of nitrogen-15 .
Chemical Reactions Analysis
Types of Reactions
Azacitidine-15N4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxide, while substitution reactions can produce various this compound derivatives .
Scientific Research Applications
Azacitidine-15N4 has a wide range of scientific research applications:
Chemistry: It is used as a labeled compound in studies involving nucleoside analogs and their interactions.
Biology: Researchers use this compound to study DNA and RNA methylation processes.
Medicine: It is employed in the development of new therapeutic agents for cancer treatment.
Industry: This compound is used in the production of labeled compounds for various industrial applications
Mechanism of Action
Azacitidine-15N4 exerts its effects primarily through two mechanisms:
Incorporation into RNA and DNA: It disrupts RNA metabolism and inhibits protein and DNA synthesis by incorporating itself into RNA and DNA.
Inhibition of DNA Methyltransferase: It inhibits DNA methyltransferase, leading to hypomethylation and reactivation of silenced genes
Comparison with Similar Compounds
Similar Compounds
Decitabine: Another pyrimidine nucleoside analog with similar hypomethylating properties.
Cytarabine: A nucleoside analog used in the treatment of various cancers.
Gemcitabine: A nucleoside analog with antineoplastic activity
Uniqueness
Azacitidine-15N4 is unique due to its labeled nitrogen-15 atoms, which make it particularly useful in research involving isotopic labeling. This allows for more precise tracking and analysis of the compound’s behavior in biological systems .
Properties
Molecular Formula |
C8H12N4O5 |
|---|---|
Molecular Weight |
248.18 g/mol |
IUPAC Name |
4-(15N)azanyl-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4+,5?,6-/m1/s1/i9+1,10+1,11+1,12+1 |
InChI Key |
NMUSYJAQQFHJEW-IKCHUYMGSA-N |
Isomeric SMILES |
C1=[15N]C(=[15N]C(=O)[15N]1[C@H]2C([C@H]([C@H](O2)CO)O)O)[15NH2] |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


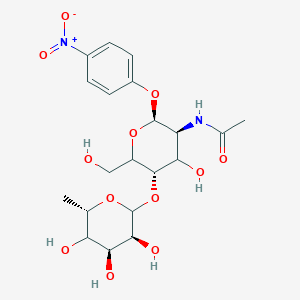






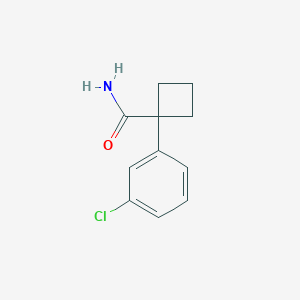
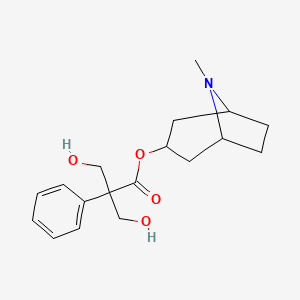
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)

